

GHS hazard classification for 2-Chloro-4,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4,6-dimethyl-3-nitropyridine

Cat. No.: B2972887

[Get Quote](#)

An In-Depth Technical Guide to the GHS Hazard Classification of **2-Chloro-4,6-dimethyl-3-nitropyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Chemical Safety

In the fast-paced environment of research and development, a thorough understanding of the hazards associated with novel chemical entities is paramount. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.^{[1][2]} This guide offers a detailed examination of the GHS hazard classification for **2-Chloro-4,6-dimethyl-3-nitropyridine** (CAS No: 89793-09-9), a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.^[3] As a Senior Application Scientist, my objective is to move beyond a mere recitation of hazard codes and instead provide a deeper, more intuitive understanding of the risks this compound presents and the rationale behind the necessary safety protocols. This proactive approach to safety is not a procedural formality but a foundational element of scientific integrity and successful research outcomes.

Chemical Identity

Property	Value	Source
IUPAC Name	2-chloro-4,6-dimethyl-3-nitropyridine	PubChem[3]
Molecular Formula	C7H7ClN2O2	PubChem[3]
Molecular Weight	186.59 g/mol	PubChem[3]
CAS Number	89793-09-9	PubChem[3]

GHS Hazard Profile: A Multifaceted Risk Assessment

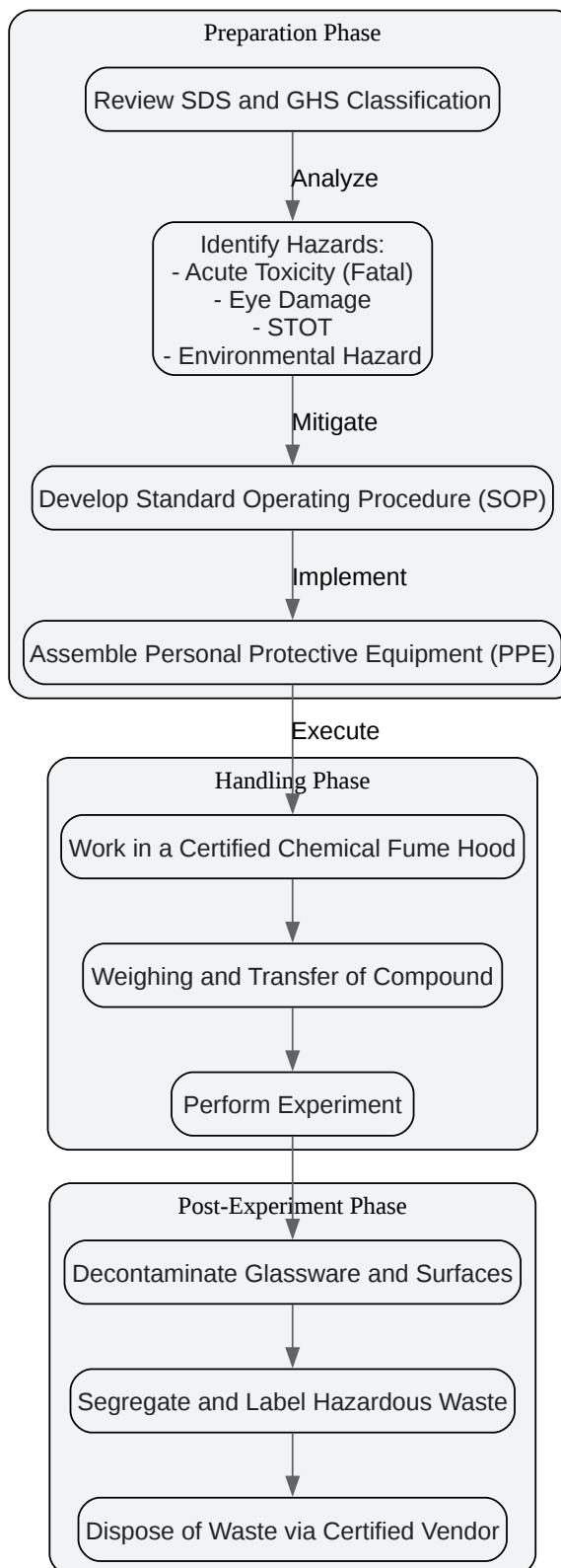
2-Chloro-4,6-dimethyl-3-nitropyridine is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4][5] The signal word for this compound is "Danger" due to its high acute toxicity.[4] The following table summarizes its GHS classification.

Hazard Class	Category	Pictogram	Hazard Statement
Flammable Liquids	4	None	H227: Combustible liquid
Acute Toxicity, Oral	4		H302: Harmful if swallowed
Acute Toxicity, Dermal	2		H310: Fatal in contact with skin
Acute Toxicity, Inhalation	2		H330: Fatal if inhaled
Skin Corrosion/Irritation	2		H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	1		H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)	3		H335: May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure)	2		H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute	1		H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic	1		H410: Very toxic to aquatic life with long lasting effects

Note: The pictograms are representational and sourced externally for illustrative purposes.

Expertise in Action: Deconstructing the Hazard Profile

The hazard profile of **2-Chloro-4,6-dimethyl-3-nitropyridine** is complex, indicating multiple routes of potential severe exposure. The presence of a nitro group and a chlorine atom on the pyridine ring are key structural alerts that an experienced chemist would immediately recognize as indicators of potential toxicity and reactivity.


- High Acute Toxicity (Fatal): The "Fatal in contact with skin or if inhaled" classification (H310 + H330) is the most critical aspect of this compound's hazard profile.^[4] This suggests rapid absorption through the skin and respiratory system, leading to systemic toxicity. The mechanism is likely related to the disruption of fundamental cellular processes. While specific mechanistic data for this compound is not readily available, related nitroaromatic and chloropyridine compounds are known to undergo metabolic activation to reactive intermediates that can cause cellular damage. This high level of toxicity necessitates the most stringent handling protocols.
- Severe Eye Damage: The classification for serious eye damage (H318) implies that contact can lead to irreversible damage to the cornea and other eye tissues.^[4] This is a more severe classification than eye irritation and underscores the necessity of appropriate eye protection, including safety goggles and a face shield.
- Target Organ Toxicity: The potential for respiratory irritation (H335) is a common hazard for volatile or dusty compounds.^[4] More concerning is the potential for damage to organs through prolonged or repeated exposure (H373).^[4] While the specific target organs are not always detailed in safety data sheets, the liver and kidneys are common targets for xenobiotics. This highlights the importance of minimizing chronic, low-level exposure.
- Environmental Hazard: The high toxicity to aquatic life with long-lasting effects (H410) means that even small releases into the environment can have significant negative impacts.^[4] This necessitates careful handling of waste and decontamination procedures.

Trustworthiness Through Self-Validating Protocols

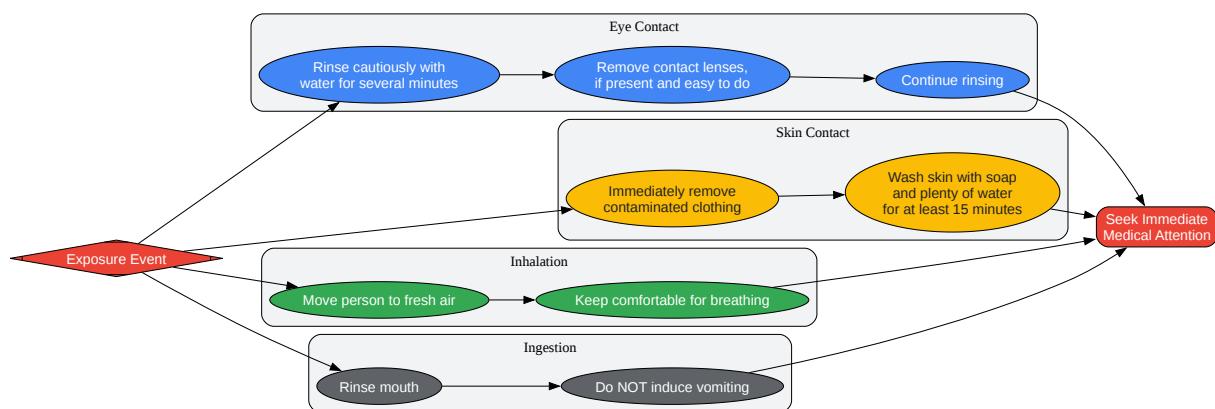
The following protocols are designed to be self-validating, meaning they incorporate multiple layers of safety to mitigate the identified hazards.

Experimental Workflow: Risk Assessment and Handling

This diagram outlines the essential decision-making and operational steps for working with **2-Chloro-4,6-dimethyl-3-nitropyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for safe handling of **2-Chloro-4,6-dimethyl-3-nitropyridine**.


Detailed Protocol for Safe Handling and Use

- Engineering Controls:
 - All work with **2-Chloro-4,6-dimethyl-3-nitropyridine**, including weighing and dilutions, must be conducted in a certified chemical fume hood to prevent inhalation exposure.[4][6]
 - Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
- Personal Protective Equipment (PPE):
 - Gloves: Wear double gloves. The outer glove should be a chemically resistant material such as nitrile or neoprene. Change gloves immediately if they become contaminated.
 - Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and accidental contact.[6][7]
 - Lab Coat: A chemically resistant lab coat or apron should be worn over personal clothing. Ensure it is fully buttoned.
 - Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood (e.g., during a spill), a NIOSH-approved respirator with an appropriate cartridge is required.[4][7]
- Handling Procedures:
 - Before use, visually inspect the container for any damage or leaks.
 - When weighing the solid, use a spatula and handle it gently to avoid creating dust.
 - For preparing solutions, add the solid to the solvent slowly.
 - Keep containers tightly closed when not in use.[8]

- Avoid contact with skin, eyes, and clothing.[4]
- Storage:
 - Store in a tightly closed, properly labeled container.[4][8]
 - Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
 - The storage area should be secured and accessible only to authorized personnel.[4][8]

Emergency Response Protocols

The following diagram illustrates the immediate actions to be taken in the event of an exposure.

[Click to download full resolution via product page](#)

Caption: Immediate response protocol for exposure to **2-Chloro-4,6-dimethyl-3-nitropyridine**.

- In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[5] Seek immediate medical attention.[4]
- In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5] Immediately seek medical attention.[8]
- If Inhaled: Remove to fresh air.[5] If not breathing, give artificial respiration.[5] Seek immediate medical attention.[6]
- If Swallowed: Rinse mouth with water.[5] Do NOT induce vomiting.[8] Call a physician or poison control center immediately.[8]

Conclusion: Integrating Safety into Scientific Excellence

The GHS classification of **2-Chloro-4,6-dimethyl-3-nitropyridine** reveals it to be a substance with significant and varied hazards, most notably its high acute toxicity. A comprehensive understanding of these hazards, grounded in the principles of GHS, is not a barrier to research but a prerequisite for it. By implementing the detailed protocols and maintaining a vigilant and informed approach to safety, researchers can confidently handle this and other hazardous materials, ensuring both personal safety and the integrity of their scientific work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mu.edu.sa [mu.edu.sa]

- 3. 2-Chloro-4,6-dimethyl-3-nitropyridine | C7H7CIN2O2 | CID 21875578 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- To cite this document: BenchChem. [GHS hazard classification for 2-Chloro-4,6-dimethyl-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2972887#ghs-hazard-classification-for-2-chloro-4-6-dimethyl-3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com